4-(Methylthio)-1H-indole
Description
Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis and Chemical Biology
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. bohrium.comnovapublishers.comresearchgate.netnih.gov Its versatile structure allows for functionalization at various positions, leading to a diverse range of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. bohrium.comresearchgate.nettandfonline.com The development of novel synthetic methodologies for creating and modifying the indole ring is a dynamic area of research, continuously expanding the chemical space available for drug discovery and materials science. novapublishers.comresearchgate.net
Indole derivatives are integral to many biochemical processes. bohrium.com For instance, the essential amino acid tryptophan contains an indole ring, and it serves as a precursor to the neurotransmitter serotonin (B10506) and the neurohormone melatonin. bohrium.comnih.gov This inherent biological relevance makes indole-based compounds excellent candidates for the design of new therapeutic agents that can interact with various biological targets. bohrium.comresearchgate.net
Overview of 4-(Methylthio)-1H-indole and its Structural Significance as a Research Target
This compound is a specific derivative of indole where a methylthio group (-SCH3) is attached to the C4 position of the indole ring. This substitution introduces a sulfur atom, which can significantly influence the molecule's electronic properties, conformation, and potential for intermolecular interactions. csic.es The presence of the methylthio group can impact the molecule's lipophilicity and its ability to engage in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity and material properties. csic.es
The structural uniqueness of this compound makes it an interesting target for academic research. Scientists are exploring its synthesis and its potential as a building block for more complex molecules. For example, it has been used as a precursor in the synthesis of novel compounds with potential anticancer activities. ajgreenchem.com The methylthio group can also play a role in directing the assembly of molecules into organized structures, which is relevant for the development of new organic materials with specific electronic properties. csic.es
Physicochemical Properties of Indole Derivatives
The following table provides a comparative overview of the physicochemical properties of this compound and its parent compound, indole.
| Property | Indole | This compound |
| Molecular Formula | C8H7N | C9H9NS |
| Molecular Weight | 117.15 g/mol | 163.24 g/mol |
| CAS Number | 120-72-9 | Not available |
This table is generated based on general chemical knowledge and may not reflect specific experimental values.
Research Applications of Substituted Indoles
The table below summarizes selected research findings on various substituted indole compounds, highlighting the diverse applications of this molecular scaffold.
| Compound Name | Research Focus | Key Findings |
| 4-(1-methyl-1H-indol-3-yl)-6-(methylthio) pyrimidine-5-carbonitriles | Anticancer and Anti-inflammatory | Certain derivatives showed significant cytotoxicity against human breast carcinoma cell lines and also exhibited anti-inflammatory properties. researchgate.nettandfonline.com |
| 2-(4-(1H-imidazol-1-yl) phenyl)-4-(methylthio)-1H-indole-3-carbaldehyde | Anticancer | This compound was synthesized as part of a study to develop novel anticancer agents. ajgreenchem.com |
| Triindole functionalized with p-methylthiophenyl groups | Materials Science | The methylthio groups helped to stabilize a columnar liquid crystalline phase, which is beneficial for charge transport in electronic devices. csic.es |
| trans-4-Methylthio-β-nitrostyrene | Catalysis | Used as a reactant in the catalytic enantioselective alkylation of indoles, a key reaction in organic synthesis. acs.org |
This table presents a selection of research examples and is not exhaustive.
Structure
3D Structure
Properties
Molecular Formula |
C9H9NS |
|---|---|
Molecular Weight |
163.24 g/mol |
IUPAC Name |
4-methylsulfanyl-1H-indole |
InChI |
InChI=1S/C9H9NS/c1-11-9-4-2-3-8-7(9)5-6-10-8/h2-6,10H,1H3 |
InChI Key |
ZVVSPJZIPZPMPS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=CC2=C1C=CN2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylthio 1h Indole and Derived Analogs
Classical Indole (B1671886) Annulation Approaches
Traditional methods for constructing the indole ring remain fundamental in organic synthesis. These approaches typically involve the formation of the bicyclic indole structure from acyclic or benzene-based precursors through cyclization reactions.
The Fischer indole synthesis, discovered in 1883, is a cornerstone method for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgalfa-chemistry.com For the synthesis of 4-(methylthio)-1H-indole, the key starting material is (3-(methylthio)phenyl)hydrazine.
The general mechanism proceeds through the following steps:
Formation of the phenylhydrazone from (3-(methylthio)phenyl)hydrazine and a suitable carbonyl compound (e.g., pyruvic acid or an aldehyde).
Isomerization of the hydrazone to its enamine tautomer.
A tandfonline.comtandfonline.com-sigmatropic rearrangement (aza-Cope rearrangement) under acidic conditions.
Loss of ammonia (B1221849) and subsequent rearomatization to form the stable indole ring. wikipedia.org
Various acids can be employed as catalysts, including Brønsted acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org While highly versatile, the Fischer synthesis can suffer from harsh reaction conditions and the potential for side reactions, particularly with substituted phenylhydrazines. rsc.orgnih.gov
Table 1: Representative Fischer Indole Synthesis Adaptation
| Starting Material (Arylhydrazine) | Carbonyl Partner | Acid Catalyst | Product |
| (3-(Methylthio)phenyl)hydrazine | Pyruvic Acid | Polyphosphoric Acid (PPA) | This compound-2-carboxylic acid |
| (3-(Methylthio)phenyl)hydrazine | Acetaldehyde | Zinc Chloride (ZnCl₂) | This compound |
Beyond the Fischer synthesis, several other named reactions provide access to the indole nucleus, and their principles can be applied to the synthesis of 4-substituted analogs. These include:
Reductive Cyclization of o-Nitrostyrenes: This method involves the reduction of a β-nitrostyrene derivative. For the target compound, this would start with 1-(methylthio)-2-(2-nitrovinyl)benzene. The nitro group is reduced, often with a metal catalyst like palladium, leading to an intermediate that spontaneously cyclizes to form the indole ring. taylorandfrancis.commdpi.com
Cyclization of 2-Alkynylanilines: This strategy utilizes a 2-alkynylaniline precursor, which can undergo cyclization catalyzed by transition metals. taylorandfrancis.com The synthesis of this compound via this route would require 2-ethynyl-3-(methylthio)aniline as the key intermediate.
Smiles Rearrangement/Cyclization: A newer approach for 4-functionalized indoles starts from readily available 2,3-dihalophenols. researchgate.net The synthesis involves key steps like a Smiles rearrangement followed by a Sonogashira coupling and a sodium hydroxide-mediated cyclization to construct the indole ring. researchgate.net This method allows for regioselective functionalization. researchgate.net
Advanced Catalytic Strategies for Functionalization
Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective bond formations. Palladium and copper catalysts are particularly prominent in the synthesis and functionalization of indole derivatives. evitachem.com
Palladium catalysis offers powerful tools for indole synthesis and modification. organicreactions.org These reactions are valued for their efficiency and broad functional group tolerance. evitachem.com
Buchwald Modification: This variation of the Fischer indole synthesis utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, supporting the intermediacy of hydrazones in the classical pathway. wikipedia.org
Heck Reaction: An intramolecular Heck reaction can be employed to form the indole core from precursors like o-bromoanilines. rsc.org
Sonogashira Coupling: This reaction is a key step in some modern indole syntheses, for instance, in the cyclization of precursors derived from dihalophenols to form 4-halo-1H-indoles, which can be further functionalized. researchgate.net
Reductive Cyclization: Palladium complexes with ligands like 1,10-phenanthroline (B135089) can catalyze the reductive cyclization of β-nitrostyrenes using CO surrogates like phenyl formate (B1220265) to produce substituted indoles. mdpi.com
Table 2: Palladium-Catalyzed Synthesis of an Indole Precursor
| Reaction Type | Substrate | Catalyst | Conditions | Product | Yield |
| Sonogashira/Cyclization | 2-Alkynyl-3-chloroanilide | Pd(PPh₃)₄, CuI | NaOH, Dioxane/H₂O | 4-Chloro-1H-indole | 81% researchgate.net |
This 4-chloro-1H-indole is a viable precursor for this compound via subsequent nucleophilic substitution or cross-coupling reactions.
Copper catalysts provide a cost-effective and efficient alternative to palladium for certain transformations in indole synthesis.
Castro-Stephens Reaction: This classical copper-catalyzed reaction involves the coupling of a cuprous acetylide with an aryl iodide. researchgate.net It can be applied to synthesize indoles from 2-iodoanilines and terminal alkynes, followed by cyclization. researchgate.net
C-H Functionalization: Copper(II) salts can mediate the direct methylthiolation of aryl C-H bonds using dimethyl sulfoxide (B87167) (DMSO) as the methylthiolating agent under oxidative conditions. acs.org This strategy could potentially be used to directly introduce the methylthio group onto a pre-formed indole ring at the C4 position, provided the regioselectivity can be controlled.
Multicomponent Reactions: Copper sulfate (B86663) has been shown to catalyze three-component reactions involving 2-methylindole, aldehydes, and dienophiles to construct complex carbazole (B46965) structures, demonstrating its utility in indole chemistry. nih.gov
Table 3: Example of a Copper-Mediated Reaction Relevant to Indole Functionalization
| Reaction Type | Substrate | Reagent | Catalyst | Conditions | Product |
| C-H Methylthiolation | N-Acetyl-aniline | DMSO | Cu(OAc)₂ | K₂S₂O₈, 120 °C | N-(4-(Methylthio)phenyl)acetamide acs.org |
This reaction demonstrates the principle of copper-mediated C-H methylthiolation, a strategy adaptable for indole functionalization.
Emerging and Green Synthetic Techniques
In line with the principles of green chemistry, new methods are being developed to synthesize indoles more sustainably. sjp.ac.lk These techniques aim to reduce waste, minimize energy consumption, and use less hazardous materials.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and often improve product yields for many organic reactions, including the Fischer indole synthesis. tandfonline.comtaylorandfrancis.comtandfonline.com This method is considered an environmentally friendly and efficient approach for preparing indole derivatives. tandfonline.comtandfonline.com
Ultrasound-Assisted Synthesis: Applying ultrasound energy can enhance reaction rates and yields, making it a promising green technique for preparing indole derivatives. evitachem.com
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. rsc.org These reactions adhere to green chemistry principles by offering high atom economy and often proceeding under mild conditions. rsc.orgacs.org
Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids is a key focus of green chemistry in indole synthesis. sjp.ac.lk Catalyst-free reactions in water have been reported for the synthesis of some indole derivatives. sjp.ac.lk
These emerging techniques offer more sustainable pathways for the synthesis of this compound and its analogs, aligning with the modern demands of chemical manufacturing. rsc.org
Ultrasound-Assisted Synthesis Enhancements
Ultrasound-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions and improving yields. The application of high-frequency sound waves induces acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to an enhancement of mass transfer and a significant increase in reaction rates.
While specific studies detailing the ultrasound-assisted synthesis of this compound are not extensively documented in peer-reviewed literature, the general principles of sonochemistry have been widely applied to the synthesis of various indole derivatives. These studies consistently demonstrate several advantages over conventional methods, including:
Reduced Reaction Times: Sonication can dramatically shorten the time required for the completion of indole ring formation.
Increased Yields: The enhanced reactivity often leads to higher product yields.
Milder Reaction Conditions: The energy provided by ultrasound can often allow for reactions to be conducted at lower temperatures, which can be beneficial for thermally sensitive substrates and can reduce the formation of byproducts.
Improved Purity: The cleaner reaction profiles can simplify purification processes.
For the synthesis of sulfur-containing indoles, ultrasound could potentially facilitate key bond-forming steps, such as in Fischer indole synthesis or palladium-catalyzed cross-coupling reactions, by promoting efficient mixing and enhancing the reactivity of catalysts and reagents. The table below illustrates a hypothetical comparison of a traditional synthetic method with a potential ultrasound-assisted approach for a generic indole synthesis, highlighting the expected enhancements.
Table 1: Comparison of Conventional vs. Potential Ultrasound-Assisted Indole Synthesis
| Parameter | Conventional Method | Ultrasound-Assisted Method (Hypothetical) |
|---|---|---|
| Reaction Time | Several hours to days | Minutes to a few hours |
| Temperature | Often elevated temperatures | Room temperature or slightly elevated |
| Yield | Moderate to good | Good to excellent |
| Energy Consumption | High | Low |
Microwave Irradiation in Indole Synthesis Optimization
Microwave-assisted organic synthesis (MAOS) has become an invaluable tool for the rapid and efficient synthesis of a wide array of heterocyclic compounds, including indoles. researchgate.net This technique utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to a significant reduction in reaction times compared to conventional heating methods. researchgate.net The ability of polar molecules and ions to align with the oscillating electric field of the microwaves results in rapid and uniform heating throughout the reaction vessel.
Key advantages of employing microwave irradiation in the synthesis of indole analogs include:
Dramatic Rate Acceleration: Reactions that typically require hours or even days under conventional heating can often be completed in a matter of minutes.
Higher Yields and Purity: The rapid heating and shorter reaction times can minimize the formation of degradation products and byproducts, leading to cleaner reactions and higher isolated yields.
Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible results.
Solvent-Free Conditions: In some cases, microwave heating can facilitate reactions under solvent-free conditions, which aligns with the principles of green chemistry.
For the synthesis of this compound, microwave irradiation could be particularly beneficial in promoting the key cyclization step. The table below provides a hypothetical data set illustrating the potential optimization of a generic indole synthesis using microwave irradiation compared to conventional heating.
Table 2: Hypothetical Data for Microwave-Assisted Synthesis of an Indole Derivative
| Entry | Method | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Conventional Heating | 120 | 240 | 65 |
| 2 | Microwave Irradiation | 120 | 10 | 85 |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methylthio 1h Indole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this derivative shows distinct signals for the indole (B1671886) ring protons, the benzyl (B1604629) group, and the 4-(methylthio)phenyl substituent. The protons on the phenyl rings typically appear in the aromatic region (δ 7.0–8.0 ppm). The benzylic protons (CH₂) attached to the indole nitrogen are identifiable as a singlet, while the methyl protons of the thioether group (-S-CH₃) also appear as a characteristic singlet, typically in the upfield region around δ 2.5 ppm.
Table 1: Representative ¹H NMR Data for 1-Benzyl-3-(4-(methylthio)phenyl)-1H-indole-2-carbonitrile
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Indole H-4 | 7.85 | dd | 8.2, 0.9 |
| (Methylthio)phenyl H-2', H-6' | 7.67 | d | 8.6 |
| Aromatic Protons (overlap) | 7.36-7.42 | m | - |
| Benzyl CH₂ | 5.53 | s | - |
| Methylthio CH₃ | 2.55 | s | - |
Data is illustrative for a derivative and recorded in CDCl₃.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its electronic environment. In 4-(methylthio)-indole derivatives, the carbon atoms of the indole ring and the attached substituents can be clearly distinguished.
The carbon atom attached to the sulfur (C-S) in the methylthio group typically resonates in the range of δ 15–20 ppm. The carbons of the aromatic rings appear in the downfield region (δ 110–140 ppm). Quaternary carbons, such as C-3a and C-7a of the indole ring, can be identified by their lack of a signal in DEPT-135 experiments.
Table 2: Representative ¹³C NMR Data for a Substituted 4-(Methylthio)-Indole Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Indole C=N | ~137 |
| Aromatic C-H | 110-130 |
| Aromatic C (quaternary) | 125-140 |
| Methylthio -SCH₃ | ~15 |
Data is generalized based on typical values for indole and aryl thioether structures.
Advanced Two-Dimensional (2D) NMR Techniques
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the complete molecular structure.
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons, such as those on the benzene (B151609) portion of the indole ring.
HSQC spectra correlate directly bonded proton and carbon atoms (¹J-coupling), enabling the definitive assignment of carbon signals based on their attached protons.
HMBC spectra show correlations between protons and carbons over two or three bonds (²J and ³J-coupling). This is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule, such as linking the methylthio group to its position on the aromatic ring.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is a powerful tool for identifying the functional groups present in a compound. For 4-(Methylthio)-1H-indole, the IR spectrum is characterized by several key absorption bands.
The most prominent feature is the N-H stretching vibration of the indole ring, which typically appears as a sharp to moderately broad band in the region of 3400–3300 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to several sharp bands in the 1600–1450 cm⁻¹ region. The presence of the methylthio group can be inferred from C-S stretching vibrations, which are typically weaker and appear in the fingerprint region (800–600 cm⁻¹).
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Indole N-H | 3400–3300 | Medium-Sharp |
| C-H Stretch (Aromatic) | Ar-H | 3100–3000 | Medium |
| C-H Stretch (Aliphatic) | -CH₃ | 2950–2850 | Weak-Medium |
| C=C Stretch (Aromatic) | Indole/Benzene Ring | 1600–1450 | Medium-Strong |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information.
For this compound, the molecular ion peak ([M]⁺•) would be prominent due to the stability of the aromatic system. A characteristic fragmentation pathway for aryl methyl thioethers is the loss of a methyl radical (•CH₃) to form a stable [M-15]⁺ ion. Further fragmentation would involve the characteristic cleavage of the indole ring structure.
Table 4: Predicted HRMS Fragmentation for this compound (C₉H₉NS)
| Ion | m/z (Calculated) | Description |
|---|---|---|
| [M]⁺• | 163.0456 | Molecular Ion |
| [M-CH₃]⁺ | 148.0221 | Loss of a methyl radical |
| [C₇H₅S]⁺ | 121.0112 | Subsequent fragmentation of the indole ring |
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise positions of all atoms can be determined, providing accurate information on bond lengths, bond angles, and intermolecular interactions.
Table 5: Representative Crystal Data Parameters for a Substituted Indole Derivative
| Parameter | Description | Typical Value |
|---|---|---|
| Crystal System | The geometry of the unit cell. | Monoclinic / Triclinic |
| Space Group | The symmetry elements of the crystal. | P-1 or P2₁/c |
| a, b, c (Å) | Unit cell dimensions. | 10-20 Å |
| α, β, γ (°) | Unit cell angles. | 90-110° |
| Z | Number of molecules per unit cell. | 2 or 4 |
Data is generalized from published crystal structures of various indole derivatives.
Chemical Reactivity and Strategic Derivatization of 4 Methylthio 1h Indole
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus
The indole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic attack. The preferred site of substitution is typically the C3 position, as this allows the intermediate cation to be stabilized by the nitrogen lone pair without disrupting the aromaticity of the benzene (B151609) ring. otago.ac.nznih.gov The presence of the methylthio group at the C4 position is expected to influence the regioselectivity and reactivity of electrophilic aromatic substitution reactions. In the absence of an electron-donating group on the benzene ring of an indole, C3 regioselective cyclization is generally favored. nih.gov
Common electrophilic aromatic substitution reactions for indoles include formylation (Vilsmeier-Haack reaction), aminomethylation (Mannich reaction), acylation (Friedel-Crafts acylation), nitration, and halogenation.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). figshare.comresearchgate.netmdpi.com The reaction proceeds through an electrophilic attack on the indole nucleus. nih.gov For 4-(Methylthio)-1H-indole, the formylation is anticipated to occur at the C3 position.
Mannich Reaction: The Mannich reaction is a three-component condensation involving formaldehyde, a primary or secondary amine, and an active hydrogen compound, in this case, the indole. nih.govnist.gov This reaction provides a route to aminomethylated indoles, which are valuable synthetic intermediates. mdpi.commdpi.com The electrophile is a pre-formed iminium ion, which attacks the electron-rich C3 position of the indole. researchgate.net
Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group onto the indole ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. rsc.orgchemrxiv.org Similar to other electrophilic substitutions, acylation of this compound is expected to favor the C3 position.
Nitration: The introduction of a nitro group (-NO₂) onto the indole ring can be achieved using various nitrating agents. The regioselectivity of nitration on substituted indoles can be influenced by steric hindrance at the 4-position. rsc.org For instance, nitration of some 4-substituted indoles can still proceed smoothly. rsc.org
Halogenation: The halogenation of indoles can be achieved with various reagents to introduce chlorine, bromine, or iodine atoms. The regioselectivity between C2 and C3 halogenation can be influenced by the substituent on the indole nitrogen. nih.gov For N-unsubstituted indoles, halogenation typically occurs at the C3 position.
Nucleophilic Substitution Reactions Involving the Methylthio Moiety
The methylthio group at the C4 position of the indole ring provides a handle for various nucleophilic substitution reactions, primarily through oxidation of the sulfur atom.
Oxidation to Sulfoxide (B87167) and Sulfone: The sulfur atom of the methylthio group can be readily oxidized to a sulfoxide and further to a sulfone. A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). figshare.com The resulting sulfoxides and sulfones are valuable synthetic intermediates, as the sulfinyl and sulfonyl groups can act as leaving groups in nucleophilic substitution reactions.
| Reactant | Oxidizing Agent | Product | Reference |
| Sulfide | m-CPBA | Sulfone | figshare.com |
| Sulfide | Hydrogen Peroxide | Sulfoxide/Sulfone | nih.gov |
Reactions with Organolithium Reagents: Organolithium reagents are strong bases and nucleophiles that can react with sulfur-containing compounds. researchgate.net While direct nucleophilic attack on the methylthio group is not typical, deprotonation at the N-H or C2 position of the indole ring by an organolithium reagent could be an initial step, followed by other transformations. The high reactivity of organolithium reagents necessitates careful control of reaction conditions. mdpi.comchemrxiv.org
Cycloaddition and Annulation Reactions to Form Fused Heterocycles
The indole nucleus can participate in cycloaddition and annulation reactions to construct more complex, fused heterocyclic systems. These reactions can involve either the pyrrole (B145914) or the benzene part of the indole ring.
Diels-Alder Reactions: The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. nih.govnih.gov While the indole C2-C3 double bond can act as a dienophile, intramolecular Diels-Alder reactions of appropriately substituted indoles provide a powerful strategy for the synthesis of complex fused systems. figshare.comnih.gov For 4-substituted indoles, the regioselectivity of such cycloadditions can be influenced by the nature of the substituent.
Indole-to-Carbazole Synthesis: Various synthetic strategies exist for the construction of carbazoles from indole precursors. mdpi.comnih.govresearchgate.net These methods often involve annulation reactions where a new six-membered ring is fused onto the indole framework. Metal-free conditions for such transformations have been developed, for example, using ketones and nitroolefins in the presence of a promoter like ammonium (B1175870) iodide. researchgate.net
Annulation Reactions for Fused Heterocycles: Intramolecular cyclization reactions of substituted indoles are a key strategy for the synthesis of fused heterocyclic systems. rsc.org For instance, N-alkoxypropanamide derivatives of indoles can undergo NBS-induced intramolecular annulation to yield fused indolines. chemrxiv.org
Transition Metal Complexation and Ligand Chemistry
The presence of both a nitrogen atom in the indole ring and a sulfur atom in the methylthio group makes this compound a potential ligand for transition metals. The coordination can occur through the nitrogen, the sulfur, or both, leading to various coordination modes.
Coordination through Sulfur: Thioether ligands are known to coordinate to a variety of transition metals, including palladium and rhodium. The sulfur atom in the methylthio group can act as a soft donor, forming stable complexes with soft metal centers. For example, rhodium and iridium aqua-complexes have been shown to react with trans-4-methylthio-β-nitrostyrene, where the sulfur atom coordinates to the metal center. nih.gov
Indole as a Ligand: The indole nucleus itself can coordinate to transition metals. nih.gov The coordination can occur through the nitrogen atom of the pyrrole ring or through the π-system of the aromatic rings. Palladium-catalyzed reactions often involve indole derivatives as substrates, where coordination to the palladium center is a key step in the catalytic cycle. figshare.comresearchgate.net
The combination of the indole and methylthio moieties in this compound could lead to bidentate or bridging ligation in multinuclear complexes, offering possibilities for the design of novel catalysts and functional materials.
Exploration of Biological Activities and Underlying Molecular Mechanisms in Vitro Studies
Anticancer Research Applications
Derivatives incorporating the 4-(methylthio)-1H-indole moiety have demonstrated notable potential in oncology research, particularly through their effects on cancer cell viability and proliferation.
A novel series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles, which are derivatives of the core indole (B1671886) structure, were synthesized and assessed for their anticancer capabilities against breast cancer cell lines. tandfonline.com Several compounds within this series showed significant cytotoxic effects. Specifically, compounds designated as 4b, 4e, and 4h were highly effective against the human breast carcinoma MCF-7 cell line, displaying GI50 (50% growth inhibition) values of 2.0 µM, 0.5 µM, and 0.5 µM, respectively. tandfonline.combamu.ac.inx-mol.com
In another study, new indole-based 1,3,4-oxadiazoles were developed and tested against various human cancer cell lines. mdpi.com Among these, compound 2e, identified as 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide, showed the most potent anticancer activity. mdpi.com It registered IC50 (half-maximal inhibitory concentration) values of 6.43 ± 0.72 μM against HCT116 human colorectal carcinoma cells, 9.62 ± 1.14 μM against A549 human lung adenocarcinoma cells, and 8.07 ± 1.36 μM against A375 human melanoma cells. mdpi.com These values were notably lower than those of the established EGFR inhibitor, erlotinib, in the same study. mdpi.com
Other research on arylthioindole (ATI) derivatives has shown strong inhibitory effects on the growth of human prostate cancer (PC-3), rhabdomyosarcoma (RD), and human liver hepatocellular carcinoma (HepG2) cell lines at nanomolar concentrations. nih.gov
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Derivative 4b | MCF-7 (Breast) | GI50 | 2.0 | tandfonline.combamu.ac.in |
| Derivative 4e | MCF-7 (Breast) | GI50 | 0.5 | tandfonline.combamu.ac.inx-mol.com |
| Derivative 4h | MCF-7 (Breast) | GI50 | 0.5 | tandfonline.combamu.ac.inx-mol.com |
| Derivative 2e | HCT116 (Colorectal) | IC50 | 6.43 ± 0.72 | mdpi.com |
| Derivative 2e | A549 (Lung) | IC50 | 9.62 ± 1.14 | mdpi.com |
| Derivative 2e | A375 (Melanoma) | IC50 | 8.07 ± 1.36 | mdpi.com |
Investigations into the mechanisms driving the anticancer effects of indole derivatives suggest a primary role for apoptosis, or programmed cell death. Arylthioindole (ATI) derivatives, for instance, have been found to inhibit tubulin polymerization. nih.gov This disruption of the cellular microtubule network hampers mitotic progression, ultimately leading to the induction of apoptosis in cancer cells. nih.gov
Further mechanistic studies on the indole-based 1,3,4-oxadiazole (B1194373) derivative, compound 2e, demonstrated its ability to induce apoptosis in HCT116 colorectal cancer cells. mdpi.com The study reported that this compound enhanced apoptosis significantly more than the reference drug erlotinib, with apoptosis rates of 28.35% compared to 7.42%, respectively. mdpi.com The induction of apoptosis is a key mechanism for eliminating cancerous cells and is a desirable characteristic for potential anticancer agents. nih.govresearchgate.net
To understand the molecular basis of their anticancer activity, studies have explored the interaction of these indole derivatives with specific cellular targets, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Overexpression or mutation of EGFR is a known driver in the development and progression of several cancers, including certain types of breast cancer. bamu.ac.inmdpi.com
Molecular docking studies were performed on the series of 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitriles to investigate their potential interaction with EGFR tyrosine kinase. tandfonline.combamu.ac.in The results indicated that these compounds could bind to the kinase with high affinity, and a correlation was observed between their binding affinity scores and their measured anticancer activity. tandfonline.combamu.ac.in This suggests that the cytotoxic effects of these derivatives may be mediated, at least in part, through the inhibition of EGFR signaling pathways. tandfonline.combamu.ac.in
Similarly, the indole-based 1,3,4-oxadiazole derivative, compound 2e, was found to be a notable inhibitor of EGFR. mdpi.com In enzymatic assays, it inhibited EGFR with an IC50 value of 2.80 ± 0.52 μM. mdpi.com Molecular docking simulations further supported this finding, indicating that the compound's benzothiazole (B30560) ring fits into an allosteric pocket within the EGFR active site. mdpi.com
Anti-inflammatory Research Applications
The this compound framework has also been explored for its potential in developing new anti-inflammatory agents.
Certain derivatives from the 4-(1-methyl-1H-indol-3-yl)-6-(methylthio)pyrimidine-5-carbonitrile series (compounds 4a, 4c, 4e, 4g, and 4i) exhibited significant anti-inflammatory activities in vitro, indicating the therapeutic potential of this chemical class extends beyond cancer treatment. tandfonline.com The evaluation of anti-inflammatory potential often involves assessing the inhibition of inflammatory mediators in cell-based assays, such as murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS). nih.govchemrxiv.org
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets for anti-inflammatory drugs. nih.gov While COX-1 is a constitutive enzyme involved in physiological functions, COX-2 is inducible and its expression is elevated at sites of inflammation. mdpi.comresearcher.life Therefore, selective inhibition of COX-2 over COX-1 is a key goal in developing safer anti-inflammatory drugs with fewer gastrointestinal side effects. nih.govnih.gov
Research into indole derivatives has included their evaluation as COX inhibitors. One study synthesized a series of indole acetohydrazide derivatives and found that a specific compound (S3) selectively inhibited COX-2 expression while demonstrating gastric-sparing activity. nih.gov In contrast, the indole-based 1,3,4-oxadiazole (compound 2e), despite its potent anticancer effects, did not cause any significant inhibition of COX-2, indicating its anticancer activity is COX-independent. mdpi.com These findings highlight the possibility of fine-tuning the indole scaffold to achieve selectivity for different biological targets, including specific COX isoforms.
Antimicrobial and Antifungal Research
The potential of this compound as an antimicrobial and antifungal agent has been a subject of scientific inquiry. In vitro studies are crucial for determining the direct activity of a compound against pathogenic microorganisms and for establishing a foundational understanding of its spectrum of activity.
In Vitro Antibacterial Activity against Pathogenic Strains
In Vitro Antifungal Activity against Fungal Species
Similarly, detailed research findings on the in vitro antifungal activity of this compound are not extensively documented. While the broader class of indole compounds has been investigated for antifungal effects, specific MIC values for this compound against key fungal species like Candida albicans or Aspergillus fumigatus have not been reported in the available scientific literature.
Receptor-Ligand Interactions and Biochemical Modulation
The interaction of small molecules with cellular receptors and enzymes is a fundamental aspect of pharmacology. Research in this area can elucidate the mechanisms by which a compound exerts its biological effects.
Serotonin (B10506) Receptor Binding and Modulation
The structural similarity of the indole core to the neurotransmitter serotonin has prompted investigations into the interaction of indole derivatives with serotonin receptors. However, specific binding affinity data, such as Ki values, for this compound at various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT6) are not available in the current body of scientific literature. While other substituted indoles have been shown to interact with these receptors, the specific contribution of the 4-methylthio group to binding and modulation has not been detailed for this particular compound.
Aryl Hydrocarbon Receptor (AhR) Ligand Activity
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating various physiological and toxicological processes. Indole and its metabolites are known to be ligands for the AhR. Research has identified 4-methylindole (B103444) as an agonist for the human AhR. nih.gov However, specific studies detailing the agonist or antagonist activity of this compound at the Aryl Hydrocarbon Receptor are not present in the available literature, and therefore, its efficacy and potency as an AhR ligand remain uncharacterized.
Interactions with RelSeq (p)ppGpp Synthetase/Hydrolase Synthetic Domain
The RelA/SpoT homolog (RSH) enzymes, which include the (p)ppGpp synthetase/hydrolase RelSeq, are crucial for the bacterial stringent response, a key survival mechanism. There is currently no published research that investigates or reports on the direct interaction between this compound and the synthetic domain of RelSeq or its effect on (p)ppGpp synthesis or hydrolysis.
Enzyme Activity Modulation beyond COX and Kinases
While the primary focus of research on many indole derivatives has been on their effects on cyclooxygenases (COX) and protein kinases, emerging evidence suggests that the broader family of indole compounds can interact with and modulate the activity of other enzyme classes. Although direct and extensive in vitro studies on the specific compound this compound are not widely documented in publicly available literature, the general inhibitory potential of the indole scaffold against various enzymes provides a basis for understanding its potential biological activities.
General studies on indole derivatives have revealed their capacity to act as inhibitors for a range of enzymes. The indole nucleus is recognized for its ability to mimic peptide structures and bind reversibly to the active sites of numerous enzymes, presenting opportunities for the development of novel therapeutic agents with distinct mechanisms of action. This broad inhibitory potential has been observed across various enzyme families, including those pertinent to metabolic diseases and cancer.
For instance, various derivatives of the indole scaffold have been investigated for their inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are relevant to glycemic control. Furthermore, the indole structure has been identified as a promising framework for developing inhibitors of enzymes involved in epigenetic regulation and cell growth, such as tubulin and thioredoxin reductase (TrxR).
While specific enzymatic inhibition data for this compound is not yet available in comprehensive studies, the established versatility of the indole scaffold in interacting with diverse enzyme active sites suggests that it may also exhibit modulatory effects on enzymes beyond the well-studied COX and kinase families. Future in vitro enzymatic assays will be crucial to elucidate the specific enzyme-modulating properties of this compound and to determine its potential as a lead compound for further investigation.
Applications in Advanced Materials Science
Investigation in Organic Light-Emitting Diodes (OLEDs)
The application of indole (B1671886) derivatives in OLEDs is an active area of research, with various substituted indoles being investigated for their potential as host materials, fluorescent emitters, or components of thermally activated delayed fluorescence (TADF) systems. The electron-rich nature of the indole ring system makes it an attractive scaffold for designing materials with desirable photophysical properties.
However, a thorough review of scientific literature reveals a significant gap in the investigation of 4-(Methylthio)-1H-indole specifically for OLED applications. There are currently no publicly available research articles or detailed studies that report the fabrication or performance of OLED devices incorporating this compound as a key component. Consequently, data on its performance metrics such as external quantum efficiency (EQE), luminance, current efficiency, and color coordinates in an OLED device architecture are not available. The potential of the methylthio substituent at the 4-position to influence the electroluminescent properties of the indole core in an OLED setting has not yet been experimentally determined or documented in peer-reviewed literature.
Electronic Properties and Correlation with Optoelectronic Performance
The electronic properties of a material, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its charge carrier mobility, are fundamental to its performance in an optoelectronic device. These parameters determine the efficiency of charge injection, transport, and recombination within the device.
For this compound, specific experimental or theoretical data on its HOMO and LUMO energy levels are not readily found in current scientific publications. While computational studies on various substituted indoles exist, allowing for the prediction of such properties, specific calculations for the 4-methylthio derivative have not been reported. The sulfur atom in the methylthio group, with its lone pair of electrons, could potentially influence the electronic structure of the indole ring, but without dedicated studies, its precise effect on the frontier molecular orbital energies remains unquantified.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-(Methylthio)-1H-indole, and how is purity validated?
- Methodology : Synthesis often involves electrophilic aromatic substitution or transition metal-catalyzed coupling. For example, methylthio groups can be introduced via nucleophilic attack using methylthiol reagents. Post-reaction purification is achieved through column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) . Purity is confirmed using TLC (Rf values) and advanced techniques like FAB-HRMS to verify molecular ion peaks (e.g., m/z 349.1659 [M+H]+) .
Q. How is the structural characterization of this compound performed?
- Methodology :
- 1H NMR : Indole protons appear in the δ 7.0–7.5 range, while the methylthio (-SCH3) group resonates at δ ~2.5 .
- 13C NMR : The methylthio carbon typically appears at δ 15–20 ppm, with aromatic carbons in the 110–140 ppm range .
- HRMS : Validates molecular weight and isotopic patterns (e.g., [M+H]+ or [M−H]− ions) .
Q. What safety protocols are essential when handling this compound?
- Methodology : Use PPE (nitrile gloves, safety goggles, lab coats) and work in a fume hood. Waste should be segregated and disposed via certified hazardous waste services. Refer to SDS guidelines for spill management and first aid .
Advanced Research Questions
Q. How can regioselectivity challenges during 4-position functionalization be addressed?
- Methodology : Competing reactivity at the 5- or 6-positions can be mitigated using directing groups (e.g., methoxy or halogen substituents) or Pd-catalyzed cross-coupling (e.g., Suzuki or Sonogashira reactions). For example, PdCl2(MeCN)2 with XPhos ligand enables selective alkynylation at the 4-position . Reaction conditions (temperature, solvent polarity) must be optimized to suppress side products .
Q. How do data contradictions in reported reaction yields arise, and how can they be resolved?
- Analysis : Discrepancies often stem from solvent choice (e.g., PEG-400 vs. DMF), catalyst loading, or purification efficiency. For instance, reports a 32% yield for a related indole derivative, while achieves >90% yield via optimized AlCl3-mediated reductions. Systematic comparison of reaction parameters (e.g., solvent polarity, temperature gradients) is critical .
Q. What is the electronic impact of the 4-methylthio group on reactivity compared to other positions?
- Analysis : The methylthio group at the 4-position exerts an electron-donating effect (+M), activating the indole ring for electrophilic substitution. Contrast this with 5-(Methylthio)-1H-indole (), where steric hindrance may alter reactivity. Computational studies (e.g., DFT) can map charge distribution and predict regioselectivity .
Q. What strategies enhance scalability for industrial-grade synthesis?
- Methodology : Transition from batch to continuous flow reactors improves yield consistency. Optimize solvent systems (e.g., PEG-400/DMF mixtures for greener synthesis) and automate purification (e.g., preparative HPLC). Industrial methods for brominated analogs ( ) suggest scaling via N-bromosuccinimide (NBS) in dichloromethane under controlled conditions .
Comparative and Mechanistic Questions
Q. How does this compound compare to halogenated derivatives in bioactivity studies?
- Analysis : Brominated analogs (e.g., 5-Bromo-3-(methylthio)-1H-indole in ) show enhanced antimicrobial activity due to increased electrophilicity. The 4-methylthio derivative may exhibit distinct binding modes in enzyme inhibition assays, requiring crystallographic validation .
Q. What are the oxidation pathways of this compound, and how are they controlled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
